Deferoxamine-d7 mesylate is a deuterated form of deferoxamine mesylate, a potent iron-chelating agent originally derived from the bacterium Streptomyces pilosus. This compound is primarily utilized in medical applications to treat conditions related to iron overload, such as hemochromatosis and acute iron intoxication. The mesylate salt form enhances its solubility and stability, making it suitable for therapeutic use. Deferoxamine-d7 mesylate is particularly noteworthy for its use in research settings where isotopic labeling is required for tracking and analysis.
Deferoxamine was first isolated from Streptomyces pilosus in the 1960s and has since been synthesized in various forms, including deferoxamine-d7 mesylate. The deuterated version is synthesized to facilitate studies involving pharmacokinetics and metabolic pathways due to the distinct mass of deuterium compared to hydrogen.
Deferoxamine-d7 mesylate falls under the category of chelating agents, specifically designed to bind metal ions. It is classified as a small organic molecule with a molecular formula of for the non-deuterated form, while the deuterated variant includes seven deuterium atoms.
The synthesis of deferoxamine-d7 mesylate typically involves several steps, including:
The synthesis can be performed under standard Schlenk techniques to maintain an inert atmosphere, ensuring that moisture and oxygen do not interfere with sensitive intermediates. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for both clinical and research applications .
The molecular structure of deferoxamine-d7 mesylate features a complex arrangement with multiple functional groups that facilitate its chelating properties. Its structure includes:
Deferoxamine-d7 mesylate undergoes several key reactions:
The binding affinity of deferoxamine-d7 mesylate for iron is significant; it can bind approximately 8.5 mg of ferric iron per 100 mg of the chelator. This strong affinity underscores its effectiveness in clinical applications .
Deferoxamine-d7 mesylate acts primarily by binding free ferric ions in the bloodstream, forming a stable complex that prevents further reactions with biological macromolecules. The mechanism involves:
This chelation process not only reduces free iron levels but also mitigates oxidative stress associated with iron overload, which can damage tissues and organs .
Relevant analyses indicate that modifications such as deuteration may influence solubility and interaction profiles but do not significantly alter the fundamental properties of the compound .
Deferoxamine-d7 mesylate has various scientific uses:
Deferoxamine-d7 Mesylate is a deuterated analog of the naturally occurring iron chelator deferoxamine B, produced by Streptomyces pilosus. The "d7" designation indicates strategic replacement of seven hydrogen atoms with deuterium at specific molecular sites: the three methyl groups terminating the hydroxamic acid moieties (–N–CD3 instead of –N–CH3) and two exchangeable protons in the terminal amine group (–ND2 instead of –NH2). This isotopic labeling ( [5] [9]) preserves the compound’s core iron-chelating function—mediated by three hydroxamate groups—while altering its physical properties (e.g., bond vibration energies) for traceability in mass spectrometry. The molecular formula of the deuterated base is C25H41D7N6O8, with the mesylate salt adding CH3SO3H.
The conversion of deferoxamine base to its mesylate salt significantly enhances aqueous solubility (>50 mg/mL) and solid-state stability ( [8] [9]). Methanesulfonic acid protonates the terminal amine group (–NH2 → –N+H3), forming an ionic pair with the mesylate anion (CH3SO3−). This salt form exhibits superior hygroscopic resistance compared to hydrochloride analogs and maintains chromatographic and iron-binding performance under refrigerated (2–8°C) storage. Deuterium labeling does not perturb crystal packing or salt dissociation kinetics, as confirmed by identical powder X-ray diffraction patterns in non-deuterated and deuterated mesylate salts ( [9]).
Table 1: Structural and Functional Attributes of Deferoxamine-d7 Mesylate
Property | Deferoxamine Mesylate | Deferoxamine-d7 Mesylate | Functional Impact |
---|---|---|---|
Molecular Formula | C26H52N6O11S | C26H45D7N6O11S | Isotopic mass shift for detection |
Key Deuterium Sites | N/A | –C(CD3), –ND2 | Reduced metabolic cleavage; MS tracing |
Aqueous Solubility | ≥50 mg/mL | ≥50 mg/mL | Compatibility with biological matrices |
Chelating Capacity | 8.5 mg Fe3+/100 mg | Equivalent | Unaltered pharmacological function |
Non-deuterated deferoxamine B is biosynthesized via a hybrid non-ribosomal peptide synthetase (NRPS) pathway in S. pilosus ( [5]). Fermentation occurs in iron-deficient media to induce siderophore production, yielding the linear trihydroxamate structure: N5-(acetyl)-N10-(aminopropyl)-N5-hydroxyornithine–succinic acid–N1-hydroxyornithine. Crude extracts undergo cation-exchange chromatography, followed by oxime formation using hydroxylamine to cap the hydroxamic acid groups. The terminal primary amine group (–NH2) of this precursor provides the anchor for deuterium incorporation ( [5] [9]).
Deuterium is introduced in a two-stage synthesis:
Critical process optimizations include:
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 591-81-1
CAS No.: 94087-41-9
CAS No.: 41847-86-3